molecular formula C38H25N3 B12520356 N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine CAS No. 816421-89-3

N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine

Cat. No.: B12520356
CAS No.: 816421-89-3
M. Wt: 523.6 g/mol
InChI Key: WBTDAGTWWHMYPY-UHFFFAOYSA-N
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Description

N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine is a polycyclic aromatic amine featuring a pyrenyl group appended to a biphenyl core, with two pyridin-2-ylamine substituents. This structure confers unique electronic and steric properties, making it valuable in materials science and pharmaceutical research. The pyrenyl moiety enhances π-conjugation, beneficial for optoelectronic applications, while the biphenyl and pyridine groups contribute to ligand-receptor interactions in medicinal chemistry.

Properties

CAS No.

816421-89-3

Molecular Formula

C38H25N3

Molecular Weight

523.6 g/mol

IUPAC Name

N-[4-(4-pyren-1-ylphenyl)phenyl]-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C38H25N3/c1-3-24-39-35(8-1)41(36-9-2-4-25-40-36)32-20-16-27(17-21-32)26-10-12-28(13-11-26)33-22-18-31-15-14-29-6-5-7-30-19-23-34(33)38(31)37(29)30/h1-25H

InChI Key

WBTDAGTWWHMYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC=N8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. The compound’s fluorescent properties allow it to be used as a marker in imaging studies, where it can highlight specific cellular components .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties :

  • Chlorine, nitro, and bromine substituents in analogs increase molecular weight (466–545 g/mol) and melting points (268–287°C) due to enhanced intermolecular interactions .
  • Bulky groups like pyrenyl or dimethylfluorenyl () improve thermal stability, critical for OLED applications.

Electronic and Optoelectronic Applications :

  • Biphenyl-fluoren-amine derivatives (e.g., EBL-A/B/C in ) serve as emissive and hole-transport layers in PhOLEDs, leveraging extended π-systems for efficient charge transport .
  • The target compound’s pyrenyl group likely enhances luminescence efficiency compared to simpler biphenyl analogs .

Pharmaceutical Relevance: Pyridin-2-ylamine derivatives in exhibit nanomolar affinity for adenosine A₂A receptors, demonstrating efficacy in Parkinson’s disease models . AMG 900 () highlights how pyrimidine-pyridine scaffolds achieve kinase inhibition, though substituent polarity impacts multidrug resistance .

Biological Activity

N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates pyrene and biphenyl moieties with pyridine functionalities, which may contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various pyrene-based compounds, including those similar to this compound. For instance, derivatives containing pyridine rings have shown significant activity against multidrug-resistant bacteria. In particular, compounds with similar structural attributes demonstrated minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on related pyrene derivatives indicates that they can induce apoptosis in cancer cells. For example, certain pyridine-containing compounds have exhibited cytotoxic effects on MCF-7 human breast cancer cells, with IC50 values indicating potent antiproliferative activity . The mechanisms often involve the generation of reactive oxygen species (ROS), leading to cell death through apoptosis and autophagy pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyrene moiety is believed to enhance electronic properties and facilitate interactions with biological targets. The biphenyl and pyridine segments may further influence solubility and binding affinity, which are critical for effective drug design.

Study 1: Antimicrobial Activity Evaluation

In a comparative study, various pyrene derivatives were tested against common bacterial strains. The results indicated that compounds structurally similar to this compound exhibited potent antibacterial activity:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus7.81
Compound BEscherichia coli15.62
Compound CAcinetobacter baumannii15.62

These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties.

Study 2: Anticancer Efficacy

A study focused on the anticancer potential of pyrene derivatives demonstrated significant cytotoxicity against MCF-7 cells:

CompoundIC50 (mM)
Pyrene Derivative 1<0.1
Pyrene Derivative 20.14

The results indicate that structural variations influence the potency of these compounds in inhibiting cancer cell proliferation.

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